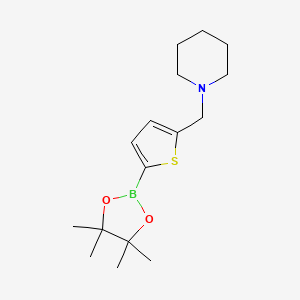
7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Übersicht
Beschreibung
“7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C10H9I2NO3 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid” is 444.995 g/mol . The InChI code for this compound is 1S/C10H11NO3/c12-8-2-1-6-4-9 (10 (13)14)11-5-7 (6)3-8/h1-3,9,11-12H,4-5H2, (H,13,14)/t9-/m1/s1 .Physical And Chemical Properties Analysis
The compound is stored at refrigerator temperatures . The molecular weight is 333.122 g/mol .Wissenschaftliche Forschungsanwendungen
Behavioral Effects in Mice : 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, including derivatives like 7-hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, have been found to transiently increase locomotor activity in mice after peripheral injection. Some of these compounds have also been detected in the brain following intraperitoneal administration, suggesting potential neurological or behavioral impacts (Nakagawa, Nihonmatsu, Ohta, & Hirobe, 1996).
Synthesis and Chemical Properties : The compound has been synthesized through various methods, including a facile synthesis involving Pictet-Spengler reaction on diiodo- or dibromo-substituted tyrosine. This process yields the compound in high optical purity (Verschueren, Tóth, Tourwé, Lebl, Binst, & Hruby, 1992).
Optical Isomer Characterization : The optical isomers of this compound and similar conformationally constrained amino acids have been characterized and identified using various analytical methods. This has implications for understanding their structural properties and potential applications (Péter, Tóth, Olajos, Fülöp, & Tourwé, 1995).
Use in Peptide Synthesis : The compound has been utilized in peptide synthesis, where it has been noted to be difficult to couple with amino acids. This research has implications for the synthesis of complex peptides and proteins (Bozsó, Tóth, Murphy, & Lovas, 2000).
Potential Pharmaceutical Applications : This compound and its derivatives have been explored for their potential use as modulators of nuclear receptors, such as liver X receptor, and as agonists for the peroxisome proliferators-activated receptor (PPAR) gamma, indicating potential applications in the treatment of diabetes and other metabolic disorders (Azukizawa et al., 2008).
Antioxidant Properties : Related compounds, such as N-Methyl-3-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, have shown high electron-donating activity and excellent antioxidant properties, which can be relevant in various pharmacological contexts (Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9I2NO3/c11-6-1-4-2-7(10(15)16)13-3-5(4)8(12)9(6)14/h1,7,13-14H,2-3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHLNNQVWGFFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C(C(=C(C=C21)I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9I2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743594 | |
| Record name | 7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
CAS RN |
160080-87-5 | |
| Record name | 7-Hydroxy-6,8-diiodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















